(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
Description
Properties
IUPAC Name |
(3,4-dimethylthieno[2,3-b]thiophen-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h4,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHLFCDQQFNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381125 | |
| Record name | (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-60-5 | |
| Record name | 3,4-Dimethylthieno[2,3-b]thiophene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Synthesis for Thiophene Ring Formation
The Gewald reaction constructs aminothiophenes from ketones, cyanoacetates, and sulfur. Adapting this method, acetylacetone reacts with ethyl cyanoacetate and sulfur in ethanol under basic conditions (e.g., diethylamine) to form 2-aminothiophenes. Subsequent cyclization and methylation could yield the dimethylthienothiophene core.
Modifications for Target Compound:
-
Introduce methyl groups at positions 3 and 4 via alkylation of intermediates.
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Oxidize a methyl group to a hydroxymethyl group using potassium permanganate (KMnO₄) or ozone.
Limitations:
Vilsmeier-Haack Formylation
Formylation of 3,4-dimethylthieno[2,3-b]thiophene at position 2 via the Vilsmeier-Haack reaction (POCl₃/DMF) generates the aldehyde intermediate, which is then reduced. This method is advantageous for introducing the formyl group regioselectively.
Procedure:
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React 3,4-dimethylthieno[2,3-b]thiophene (1 mol) with DMF (1.2 mol) and POCl₃ (1.5 mol) in dichloroethane at 0°C.
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Warm to room temperature, hydrolyze with ice water, and extract the aldehyde.
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Reduce as described in Section 1.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Aldehyde Reduction | 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde | NaBH₄/LiAlH₄ reduction | High yield, minimal byproducts | Requires pre-synthesized aldehyde |
| Ester Hydrolysis/Reduction | Methyl ester | Hydrolysis → Esterification → Reduction | Utilizes stable intermediates | Multi-step, low atom economy |
| Core Functionalization | Acetylacetone, ethyl cyanoacetate | Gewald reaction → Alkylation → Oxidation | Builds core from scratch | Complex, low regioselectivity |
Scientific Research Applications
(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of organic electronics, the compound’s conjugated structure facilitates efficient charge transport, making it suitable for use in semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]thiophene derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of (3,4-dimethylthieno[2,3-b]thiophen-2-yl)methanol with structurally related compounds:
Structural and Functional Group Variations
Stability and Functionalization Challenges
- The hydroxymethyl group in the target compound may pose stability issues under acidic or oxidizing conditions, whereas ester and aldehyde derivatives are more stable but require protective group strategies during synthesis .
- Brominated analogs (e.g., 2-bromo-1-[5-(2-bromoacetyl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-ethanone) exhibit higher reactivity for cross-coupling reactions but are sensitive to moisture .
Biological Activity
(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol is a heterocyclic compound characterized by a fused ring system of thiophene units. Its molecular formula is C9H10OS2, with a molecular weight of 198.3 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's unique structure contributes to its biological activity. The presence of methyl groups enhances its solubility and stability, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H10OS2 |
| Molecular Weight | 198.3 g/mol |
| CAS Number | 175202-60-5 |
| Density | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its antimicrobial properties may stem from disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolic processes. Additionally, its anticancer potential could be linked to the modulation of cell signaling pathways that regulate proliferation and apoptosis.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Study 1 : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- Study 2 : A broader spectrum study indicated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The anticancer effects of this compound have also been investigated:
- Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that at high concentrations (100 µM), the compound significantly inhibited cell growth by inducing apoptosis. Conversely, lower concentrations (1 µM) appeared to stimulate growth, indicating a dose-dependent response.
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| MCF-7 | 1 | Stimulated growth |
| MCF-7 | 100 | Inhibited growth (apoptosis) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of the parent thienothiophene followed by functionalization. For example, bromination at the 5th position (using Br₂ with FeBr₃ as a catalyst) can precede nucleophilic substitution or reduction to introduce the methanol group. Reaction optimization includes temperature control (0–25°C for bromination) and solvent selection (e.g., 1,4-dioxane for improved solubility) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the methyl groups (δ ~2.3–2.5 ppm for CH₃) and methanol proton (δ ~4.5–5.0 ppm) .
- IR Spectroscopy : Identification of the hydroxyl stretch (~3200–3600 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validation of molecular weight (C₉H₁₀OS₂: theoretical ~214.03 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber glass bottles under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or methanol group. Use desiccants to mitigate hygroscopicity. Gloves and protective eyewear are mandatory due to potential moderate toxicity inferred from structurally similar compounds .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., FeBr₃ vs. AlCl₃ for bromination ) or solvent polarity. Systematic comparison via Design of Experiments (DoE) is recommended, focusing on:
- Catalyst loading (0.1–1.0 equiv).
- Reaction time (6–24 hours).
- Post-reaction workup (e.g., quenching with ice/water vs. slow precipitation) .
- Data Analysis : Use ANOVA to identify statistically significant factors affecting yield .
Q. How do the electronic properties of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich thiophene ring (due to methyl substituents) enhances nucleophilic aromatic substitution (SₙAr) reactivity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electrophilic attack sites, such as the α-position to the methanol group . Experimentally, Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) can validate computational predictions .
Q. What computational approaches are suitable for modeling the compound’s potential as a charge-transfer material?
- Methodological Answer :
- DFT : Optimize geometry and calculate HOMO/LUMO energies to assess charge-transfer efficiency. Compare with parent thieno[2,3-b]thiophene derivatives to evaluate methyl/methanol effects .
- Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra (λmax ~300–400 nm) for optoelectronic applications .
- Molecular Dynamics (MD) : Simulate packing behavior in thin films to guide materials science applications .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
- Methodological Answer :
- Derivative Synthesis : Modify the methanol group (e.g., esterification, oxidation to aldehyde) and assess antimicrobial activity against Gram-positive bacteria (MIC assays) .
- Enzyme Inhibition Assays : Target cytochrome P450 enzymes (CYP3A4/CYP2D6) using fluorogenic substrates. Compare IC₅₀ values with control inhibitors (e.g., ketoconazole) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., kinases) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
